Benzylpenicillin Benzathin
Overview
Description
It is particularly effective against infections caused by gram-positive bacteria, including streptococcal infections, syphilis, and rheumatic fever . This compound is a combination of benzylpenicillin (penicillin G) and benzathine, which allows for a slow release of the antibiotic into the bloodstream, providing prolonged therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylpenicillin Benzathin is synthesized by reacting benzylpenicillin with benzathine. The process involves the formation of a salt between the acidic benzylpenicillin and the basic benzathine. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation to produce benzylpenicillin, followed by its reaction with benzathine. The fermentation process uses Penicillium chrysogenum strains to produce benzylpenicillin, which is then purified and reacted with benzathine under controlled conditions to form the final product .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis, breaking down into benzylpenicillin and benzathine.
Oxidation: The compound can be oxidized, although this is not a common reaction in therapeutic use.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Benzylpenicillin and benzathine.
Oxidation: Oxidized derivatives of benzylpenicillin.
Substitution: Substituted benzylpenicillin derivatives.
Scientific Research Applications
Benzylpenicillin Benzathin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the stability and reactivity of β-lactam antibiotics.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of long-acting antibiotics.
Industry: Utilized in the production of veterinary medicines and in the formulation of long-acting injectable antibiotics
Mechanism of Action
Benzylpenicillin Benzathin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to the weakening and eventual rupture of the bacterial cell wall, causing cell lysis and death . The benzathine component ensures a slow and sustained release of benzylpenicillin, maintaining therapeutic levels in the bloodstream for an extended period .
Comparison with Similar Compounds
Benzylpenicillin (Penicillin G): A short-acting form of penicillin that is rapidly absorbed and requires frequent dosing.
Procaine Penicillin G: Another long-acting form of penicillin that combines benzylpenicillin with procaine to slow its absorption.
Penicillin V: An orally active form of penicillin that is more stable in acidic environments compared to benzylpenicillin.
Uniqueness of Benzylpenicillin Benzathin: this compound is unique due to its prolonged action, which reduces the frequency of dosing and improves patient compliance. Its ability to maintain therapeutic levels for extended periods makes it particularly useful for treating chronic infections and for prophylactic use in conditions like rheumatic fever .
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLIYRKPOITBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N6O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-09-6 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzathine benzylpenicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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